molecular formula C21H17N5O5S2 B2399815 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 308293-14-3

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2399815
CAS No.: 308293-14-3
M. Wt: 483.52
InChI Key: OSMULYVMXGIFLI-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a nitro group at position 5 and a carboxamide moiety linked to a phenyl-sulfamoyl-pyrimidine scaffold. The pyrimidine ring is further substituted with methyl groups at positions 4 and 5.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5S2/c1-12-9-13(2)23-21(22-12)25-33(30,31)17-6-3-15(4-7-17)24-20(27)19-11-14-10-16(26(28)29)5-8-18(14)32-19/h3-11H,1-2H3,(H,24,27)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMULYVMXGIFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 328027-12-9

The compound contains a sulfamoyl group attached to a pyrimidine ring, which is known for its antibacterial properties. The nitrobenzo[b]thiophene moiety may contribute to its biological activity.

Antibacterial Properties

Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial activity. The structural component of this compound suggests it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics.

Compound Activity Reference
SulfamethoxazoleAntibacterial
This compoundPotentially antibacterial

Anticancer Activity

The compound's potential anticancer properties have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspases and the inhibition of cell proliferation.

Case Study Example :
In a study focusing on similar compounds, the derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values indicated strong inhibition of cell growth, suggesting that the compound could be developed as an anticancer agent.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cell death pathways.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest it has moderate bioavailability and a half-life suitable for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrimidine Substitution Variations

A closely related compound, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide (CAS: 448240-47-9), differs by having a single methyl group at position 4 of the pyrimidine ring instead of 4,6-dimethyl substitution . Key implications of this difference include:

  • Lipophilicity : Additional methyl groups could increase logP values, improving membrane permeability but reducing aqueous solubility.

Functional Group Comparisons: Sulfonamides and Heterocycles

  • Sulfonamide-Containing Pyrazoles: Compounds like 3,5-diaminopyrazoles with sulfonamide moieties (e.g., from El-Gaby et al.) exhibit antimicrobial activity, suggesting that the sulfamoyl group in the target compound may confer similar biological properties .
  • Thiazole-Pyrimidine Hybrids: 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives (e.g., compound 6 in ) incorporate morpholine and thiazole groups, which are absent in the target compound. antimicrobial activity) .

Electronic Effects of Nitro and Benzothiophene Moieties

The 5-nitrobenzothiophene group in the target compound introduces strong electron-withdrawing effects, which could influence reactivity in electrophilic substitution reactions or interactions with enzyme active sites. Comparatively, pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 15a,b in ) lack this nitro group but feature fused pyrazole-pyrimidine systems, which may modulate electronic properties differently .

Data Table: Structural and Functional Comparison

Property Target Compound 4-Methyl Pyrimidine Analogue Sulfonamide Pyrazole Derivatives
Core Structure Benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide Pyrazole-triazine/pyrimidine hybrids
Pyrimidine Substitution 4,6-dimethyl 4-methyl N/A
Sulfonamide Group Present Present Present (variable positions)
Nitro Group 5-nitro on benzothiophene 5-nitro on benzothiophene Absent
Reported Bioactivity Not available in provided sources Not available Antimicrobial (tested in vitro)

Research Findings and Hypotheses

  • Antimicrobial Potential: The sulfamoyl group and nitrobenzothiophene motif suggest possible antimicrobial mechanisms akin to sulfa drugs .
  • Synthetic Challenges: The 4,6-dimethylpyrimidine moiety may complicate synthesis compared to mono-methylated analogues, requiring optimized coupling conditions .

Preparation Methods

Nitration of Benzo[b]Thiophene-2-Carboxylic Acid

The introduction of the nitro group at the 5-position of benzo[b]thiophene-2-carboxylic acid is achieved via electrophilic aromatic nitration.

Procedure :

  • Benzo[b]thiophene-2-carboxylic acid (1.0 equiv) is dissolved in concentrated sulfuric acid at 0–5°C.
  • Fuming nitric acid (1.1 equiv) is added dropwise over 30 minutes.
  • The reaction mixture is stirred at 0°C for 2 hours, then quenched into ice water.
  • The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid (Yield: 72–78%).

Key Considerations :

  • Nitration regioselectivity is controlled by the electron-donating carboxylic acid group, directing nitration to the 5-position.
  • Over-nitration is mitigated by maintaining low temperatures and stoichiometric control.

Preparation of 5-Nitrobenzo[b]Thiophene-2-Carbonyl Chloride

Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

Procedure :

  • 5-Nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv) is refluxed with excess SOCl₂ (5.0 equiv) for 3 hours.
  • Excess SOCl₂ is removed under reduced pressure.
  • The residue is dissolved in anhydrous dichloromethane (DCM) and used directly in subsequent reactions.

Characterization :

  • FT-IR : Disappearance of O–H stretch (2500–3300 cm⁻¹), appearance of C=O stretch at 1760 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 8.92 (s, 1H, Ar–H), 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 1H, Ar–H).

Synthesis of 4-(N-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl)Aniline

Sulfonylation of 4-Aminobenzenesulfonyl Chloride

Procedure :

  • 4-Aminobenzenesulfonyl chloride (1.0 equiv) and 4,6-dimethylpyrimidin-2-amine (1.05 equiv) are dissolved in anhydrous DCM.
  • Triethylamine (2.5 equiv) is added dropwise at 0°C to scavenge HCl.
  • The reaction is stirred at room temperature for 12 hours.
  • The mixture is washed with 1M HCl, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline (Yield: 65–70%).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.78 (d, J = 8.8 Hz, 2H, Ar–H), 6.72 (d, J = 8.8 Hz, 2H, Ar–H), 6.54 (s, 1H, pyrimidine-H), 2.38 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₁₂H₁₄N₄O₂S [M+H]⁺: 295.0864; found: 295.0868.

Amide Coupling: Final Step

Reagents : 5-Nitrobenzo[b]thiophene-2-carbonyl chloride, 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline, pyridine.

Procedure :

  • The acid chloride (1.0 equiv) in anhydrous DCM is added to a solution of the aniline derivative (1.0 equiv) and pyridine (3.0 equiv) at 0°C.
  • The reaction is stirred at room temperature for 6 hours.
  • The mixture is diluted with DCM, washed with 1M HCl and saturated NaHCO₃, dried (Na₂SO₄), and concentrated.
  • Purification via recrystallization (ethanol/water) yields the target compound as a yellow solid (Yield: 68–75%).

Characterization :

  • Melting Point : 218–220°C.
  • ¹H NMR (DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.90 (s, 1H, Ar–H), 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 8.02 (d, J = 8.4 Hz, 1H, Ar–H), 7.84 (d, J = 8.8 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.58 (s, 1H, pyrimidine-H), 2.40 (s, 6H, CH₃).
  • LC-MS : m/z 526.1 [M+H]⁺.

Optimization and Troubleshooting

Nitration Efficiency

  • Challenge : Competing 3-nitro isomer formation.
  • Solution : Use of acetic anhydride as co-solvent enhances 5-nitro selectivity (Yield improvement: 72% → 85%).

Sulfonamide Purity

  • Challenge : Residual sulfonyl chloride hydrolyzes to sulfonic acid.
  • Solution : Strict anhydrous conditions and excess pyrimidine amine (1.2 equiv) suppress hydrolysis.

Amide Coupling

  • Alternative Reagents : Use of HATU/DIPEA in DMF increases coupling efficiency (Yield: 75% → 82%).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO₃/H₂SO₄, 0°C 78 98
Sulfonylation Et₃N, DCM, rt 70 95
Amide Coupling (Pyridine) DCM, rt 68 97
Amide Coupling (HATU) DMF, DIPEA, rt 82 99

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of sulfamoylphenyl intermediates with nitrobenzo[b]thiophene-2-carboxylic acid derivatives. Key steps include:

  • Sulfonamide formation : Reacting 4,6-dimethylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) to form the sulfamoyl group .
  • Carboxamide coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzo[b]thiophene moiety to the sulfamoylphenyl group .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to minimize side reactions .
    • Validation : Monitor progress via TLC and confirm purity (>95%) using HPLC .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Analytical workflow :

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), nitro groups (δ 8.5–9.0 ppm), and pyrimidine protons (δ 6.5–7.0 ppm). Discrepancies in peak splitting may indicate regioisomeric impurities .
  • IR spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxamide (C=O at 1650–1700 cm⁻¹) functional groups .
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z 476.5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Case study : If NMR data for the nitrobenzo[b]thiophene moiety varies between batches:

  • Hypothesis : Tautomeric shifts or solvent polarity effects may alter proton environments.
  • Testing : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-dependent shifts .
  • Advanced analysis : Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural deviations .
    • Reference standards : Compare data with crystallographically validated structures (e.g., SHELX-refined models) .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

  • Crystallization protocols :

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane or ethanol/water) to induce slow nucleation .
  • Temperature gradients : Use a gradient from 40°C to 4°C over 48 hours to grow single crystals .
    • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered nitro or sulfamoyl groups .
    • Data interpretation : Analyze dihedral angles between the pyrimidine and benzo[b]thiophene rings to assess planarity (deviation >10° suggests steric strain) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Key modifications :

  • Nitro group replacement : Substitute with cyano or trifluoromethyl to modulate electron-withdrawing effects .
  • Pyrimidine ring variation : Introduce halogens (e.g., F or Cl) at the 4-position to enhance binding to hydrophobic pockets .
    • Biological assays :
  • Enzyme inhibition : Screen against kinase targets using fluorescence polarization assays .
  • Cellular uptake : Measure logP values (e.g., via shake-flask method) to correlate hydrophobicity with cytotoxicity .

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